

A Technical Guide to Bromocresol Green: pH Range, Visual Transition, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromocresol Green	
Cat. No.:	B025135	Get Quote

For Researchers, Scientists, and Drug Development Professionals

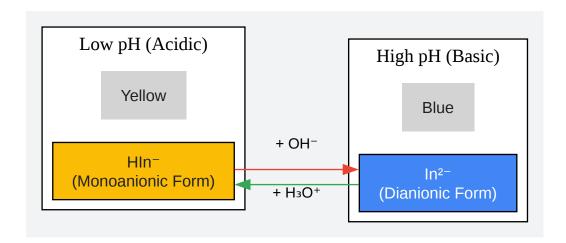
This document provides an in-depth examination of **bromocresol green** (BCG), a triphenylmethane dye widely utilized as a pH indicator in various scientific applications, including acid-base titrations and biochemical assays.[1][2][3] This guide details its chemical properties, the mechanism of its color transition, and standardized protocols for its practical application in a laboratory setting.

Core Properties and Mechanism of Action

Bromocresol green (3',3",5',5"-tetrabromo-m-cresolsulfonphthalein) is a member of the sulfonephthalein class of dyes.[3] Its utility as a pH indicator stems from its ability to exist in two distinct, colored forms depending on the hydronium ion concentration of the solution.

In an aqueous medium, BCG undergoes ionization. The monoanionic form, prevalent in acidic conditions, appears yellow. As the pH increases, it undergoes a further deprotonation to yield a dianionic form, which presents a blue color.[1][3][4] This blue form is stabilized by an extended resonance structure.[1][4][5] The transition between these two states is fully reversible and occurs over a specific pH range.

Quantitative Data Summary


The key quantitative parameters of **bromocresol green** are summarized in the table below for easy reference and comparison. These values are critical for the correct application of BCG in pH-sensitive experimental designs.

Parameter	Value	Description
pH Transition Range	3.8 – 5.4	The pH range over which the indicator visibly changes from its acidic color to its basic color.[1][2][6][7][8]
Acidic Color (pH < 3.8)	Yellow	The color of the monoanionic (protonated) form of the indicator.[1][2][7][9]
Intermediate Color	Green	A mixture of the yellow and blue forms is observed within the transition range.[1][2]
Basic Color (pH > 5.4)	Blue	The color of the dianionic (deprotonated) form of the indicator.[1][2][7][9]
pKa (Acid Dissociation Constant)	~4.7 - 4.9	The pH at which the concentrations of the acidic and basic forms are equal.[1] [3][4][7][10]
λmax (Acidic Form)	435 nm - 453 nm	The wavelength of maximum absorbance for the yellow, protonated form.[11][12]
λmax (Basic Form)	610 nm - 619 nm	The wavelength of maximum absorbance for the blue, deprotonated form.[11][12][13]
Isosbestic Point	~515 nm	The wavelength at which the molar absorptivity of the acid and base forms are equal, indicating a direct interconversion.[3]

Visual Transition Pathway

The equilibrium between the acidic (yellow) and basic (blue) forms of **bromocresol green** is dictated by the solution's pH. The addition of an acid shifts the equilibrium to the left, favoring the yellow HIn⁻ form, while the addition of a base shifts it to the right, favoring the blue In²⁻ form.

Click to download full resolution via product page

Caption: pH-driven equilibrium of **Bromocresol Green**.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of **bromocresol green** in common laboratory procedures.

Two standard preparations are provided for aqueous and alcoholic solutions.

A. 0.1% (w/v) Alcoholic Solution[1][2]

- Weighing: Accurately weigh 0.1 g of bromocresol green powder.
- Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 75 mL of 95% ethyl alcohol and agitate until the powder is completely dissolved.
- Dilution: Once dissolved, dilute the solution to the 100 mL mark with 95% ethyl alcohol.

Foundational & Exploratory

 Mixing & Storage: Stopper the flask and invert several times to ensure homogeneity. Store in a tightly sealed container.

B. 0.04% (w/v) Aqueous Solution[1][2]

- Weighing: Accurately weigh 0.04 g of the sodium salt of **bromocresol green**. The sodium salt is recommended for better water solubility. If using the acid form, first dissolve it in a small amount of 0.1 M NaOH as described in Protocol 4.3, step 1.
- Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of deionized water and agitate until fully dissolved.
- Dilution: Dilute the solution to the 100 mL mark with deionized water.
- Mixing & Storage: Stopper the flask and invert to mix thoroughly. Store in a sealed container.

This protocol is suitable for the titration of a weak base (e.g., sodium carbonate) with a strong acid (e.g., HCl), where the endpoint is expected to be in the pH 3.8-5.4 range.[14][15]

- Sample Preparation: Pipette a known volume of the analyte (weak base) into a clean Erlenmeyer flask. Dilute with approximately 50 mL of deionized water if necessary.
- Indicator Addition: Add 3-4 drops of the prepared bromocresol green indicator solution to the flask. The solution should turn blue, indicating a basic pH.[15]
- Titration Setup: Fill a burette with the standardized strong acid titrant and record the initial volume.
- Titration Process: Slowly add the titrant to the analyte while continuously swirling the flask.

 As the endpoint is approached, the solution will transition from blue to a transient green.[16]
- Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from blue-green to a stable yellow with the addition of a single drop of titrant.[15]
- Volume Recording: Record the final volume of the titrant from the burette. Calculate the volume of titrant used to determine the concentration of the analyte. For titrations involving

Foundational & Exploratory

carbonate, gentle heating near the endpoint can expel dissolved CO2 for a sharper endpoint. [15]

This method utilizes Beer-Lambert's law to determine the pKa of **bromocresol green**.[13]

- Stock Solution Preparation: Prepare a stock solution of **bromocresol green** by dissolving approximately 40 mg of its sodium salt in deionized water and diluting to 500 mL in a volumetric flask.[17][18]
- Preparation of Acid/Base Form Solutions:
 - Acidic (HIn⁻) Solution: Transfer a 25.00 mL aliquot of the stock indicator solution to a 100 mL volumetric flask. Add 25 mL of 0.5 M HCl and dilute to the mark with deionized water.
 [17][18] This solution forces the equilibrium entirely to the yellow, protonated form.
 - Basic (In²-) Solution: Transfer a 25.00 mL aliquot of the stock indicator solution to a separate 100 mL volumetric flask. Add 25 mL of 0.4 M NaOH and dilute to the mark.[17]
 [18] This ensures the indicator is completely in its blue, deprotonated form.
- Spectra Acquisition:
 - Calibrate a spectrophotometer with a deionized water blank.
 - Obtain the full absorption spectra (400-650 nm) for both the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for each form.[17][18] The λmax for the basic (blue) form is typically used for subsequent measurements.
- Buffer Series Preparation: Prepare a series of buffer solutions with known pH values spanning the range of approximately 4.0 to 6.0.
- Sample Measurement: For each buffer solution, add a precise volume of the stock indicator solution (e.g., 25.00 mL of stock to 50.0 mL of buffer, diluted to 100 mL). Measure the absorbance of each solution at the predetermined λmax of the basic form.[12][17]
- Data Analysis:

- The pKa can be determined by plotting the measured absorbance against the known pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]
- Alternatively, using the Henderson-Hasselbalch equation, plot pH versus log([In²-]/[HIn-]).
 The ratio of concentrations can be calculated from the absorbance values. The y-intercept of this linear plot is the pKa.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. priyamstudycentre.com [priyamstudycentre.com]
- 2. How to Make Bromocresol Green Indicator [thoughtco.com]
- 3. Bromocresol green Wikipedia [en.wikipedia.org]
- 4. Chrominfo: Preparation of bromocresol green indicator solution [chrominfo.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. micromasterlab.com [micromasterlab.com]
- 7. macsenlab.com [macsenlab.com]
- 8. pH indicator solutions [atmo.arizona.edu]
- 9. transformationtutoring.com [transformationtutoring.com]
- 10. fiveable.me [fiveable.me]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ulm.edu [ulm.edu]
- 13. ivypanda.com [ivypanda.com]
- 14. homework.study.com [homework.study.com]
- 15. homeworkforyou.com [homeworkforyou.com]
- 16. webhost.bridgew.edu [webhost.bridgew.edu]

- 17. Procedure [chem.fsu.edu]
- 18. chem.fsu.edu [chem.fsu.edu]
- 19. pKa Determination of Bromocresol Green | PDF | Acid Dissociation Constant | Ph [scribd.com]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to Bromocresol Green: pH Range, Visual Transition, and Experimental Applications]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b025135#bromocresol-green-s-ph-range-and-visual-transition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com